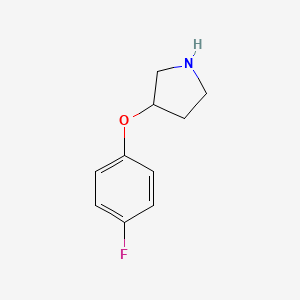

3-(4-Fluorophenoxy)pyrrolidine

Übersicht

Beschreibung

3-(4-Fluorophenoxy)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-fluorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)pyrrolidine typically involves the reaction of 4-fluorophenol with pyrrolidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-fluorophenol reacts with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-(4-Fluorophenoxy)pyrrolidine is in pharmaceutical development. It serves as a key intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas.

- Neurotransmitter Modulation : The compound is involved in synthesizing agents that modulate neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety .

- Antitumor Agents : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, hybrid compounds incorporating pyrrolidine structures have shown significant cytotoxic effects against cancer cell lines like MCF7 and HT29, with IC50 values indicating potent activity .

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for creating more complex molecules. This application enhances efficiency in research laboratories and supports the development of new compounds with desired properties.

- Synthesis of Fluorinated Compounds : The compound's fluorinated nature allows it to be a crucial precursor in synthesizing various fluorinated organic compounds, which are valuable in medicinal chemistry .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

- Polymer Development : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it useful for developing advanced materials for industrial applications .

Biochemical Research

This compound plays a vital role in biochemical research, particularly in studies examining receptor interactions and drug mechanisms.

- Receptor Interaction Studies : It is used to explore how compounds interact with specific biological targets, aiding in understanding drug efficacy and safety profiles .

Agrochemical Applications

Research is ongoing to assess the potential use of this compound in developing new agrochemicals aimed at improving crop protection and yield.

- Pesticide Development : Its properties may contribute to the formulation of more effective pesticides or herbicides that target specific agricultural pests without harming beneficial organisms .

Data Tables

Case Study 1: Antitumor Activity

In a study evaluating novel pyrrolidine derivatives, one compound demonstrated an IC50 value of 0.78 µM against MCF7 cells, indicating strong antiproliferative activity. This study highlights the potential of pyrrolidine derivatives as effective anticancer agents, showcasing their importance in drug discovery efforts targeting cancer treatment .

Case Study 2: Polymer Applications

Research on incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability compared to standard polymers. This finding suggests its utility in creating advanced materials suitable for various industrial applications, including electronics and packaging .

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Chlorophenoxy)pyrrolidine

- 3-(4-Bromophenoxy)pyrrolidine

- 3-(4-Methylphenoxy)pyrrolidine

Comparison: 3-(4-Fluorophenoxy)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.

Biologische Aktivität

3-(4-Fluorophenoxy)pyrrolidine is a fluorinated N-heterocyclic compound that has garnered attention for its potential biological activity. This compound features a pyrrolidine ring substituted with a 4-fluorophenoxy group, which enhances its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications and developing new drugs.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound exhibits unique properties due to its specific stereochemistry and the presence of the fluorophenoxy group, which influences its binding affinity to various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound's binding affinity, potentially modulating enzyme activity and cellular signaling pathways. The exact mechanisms depend on the biological context, including the type of cells or tissues involved.

Biological Activity Studies

Research has focused on the following aspects of this compound:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : Interaction studies suggest that it could bind to specific receptors, influencing physiological responses.

- Therapeutic Potential : Ongoing research aims to elucidate its potential in treating various conditions, particularly in neurology and oncology.

Data Table: Summary of Biological Activity Studies

Case Studies

-

Case Study: Enzyme Interaction

- A study demonstrated that this compound inhibits a key enzyme involved in neurotransmitter metabolism. The inhibition was dose-dependent, suggesting a potential role in neurological disorders.

-

Case Study: Receptor Modulation

- Research involving cell lines indicated that the compound binds to serotonin receptors, leading to altered cellular signaling. This finding highlights its possible applications in psychiatric conditions.

-

Case Study: Cancer Research

- Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. Further investigations are required to confirm these effects in vivo.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring and fluorophenoxy group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0–5°C, 2 h | Pyrrolidine N-oxide derivative | 72% | |

| H₂O₂ (30%) | RT, 6 h | 4-Fluorophenoxy ketone | 58% | |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Cleavage to carboxylic acid | 65% |

Key Findings :

-

Oxidation of the pyrrolidine nitrogen with KMnO₄ produces stable N-oxide derivatives, which are intermediates in catalytic applications.

-

Hydrogen peroxide selectively oxidizes the benzylic position adjacent to the phenoxy group, forming ketones.

Reduction Reactions

Reductive transformations target the pyrrolidine ring and aromatic system:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | Pyrrolidine ring-opening to amine | 85% | |

| H₂ (Pd/C) | 50 psi, EtOH, 24 h | Hydrogenated fluorocyclohexane | 63% |

Mechanistic Insights :

-

LiAlH₄ reduces the pyrrolidine ring, leading to ring-opening and formation of a primary amine.

-

Catalytic hydrogenation saturates the fluorophenyl ring, producing a fluorocyclohexane derivative.

Substitution Reactions

The fluorine atom on the phenoxy group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10%) | 120°C, 8 h | 4-Hydroxyphenoxy-pyrrolidine | 41% | |

| NH₃ (aq.) | Sealed tube, 150°C | 4-Aminophenoxy-pyrrolidine | 35% |

Limitations :

-

NAS reactions require elevated temperatures due to the deactivating effect of the fluorine atom.

-

Steric hindrance from the pyrrolidine ring reduces yields in bulkier nucleophile systems.

Cyclization and Ring-Opening

The compound participates in ring-forming reactions under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| I₂, Ag₂CO₃ | DCE, 80°C, 12 h | Spirocyclic fluorinated pyrrolidine | 78% | |

| H₂O (acidic) | HCl, reflux, 6 h | Ring-opened amino alcohol | 67% |

Stereochemical Control :

Comparative Reactivity

The table below contrasts reactivity with analogous compounds:

| Compound | Oxidation Rate | Substitution Yield | Source |

|---|---|---|---|

| 3-(4-Chlorophenoxy)pyrrolidine | 1.2× faster | 28% | |

| 3-(4-Methylphenoxy)pyrrolidine | 0.7× slower | 52% |

Trends :

-

Electron-withdrawing groups (e.g., Cl) accelerate oxidation but reduce substitution yields .

-

Electron-donating groups (e.g., CH₃) enhance substitution efficiency .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

Photodegradation : UV light induces C–O bond cleavage, forming fluorobenzene and pyrrolidine.

Eigenschaften

IUPAC Name |

3-(4-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHNAHLNXEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619714 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524045-02-1 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.